molecular formula C9H8FNO2 B12880367 Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol

Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol

Cat. No.: B12880367
M. Wt: 181.16 g/mol
InChI Key: MZJVIWIRQIPSQE-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol is a synthetic organic compound designed for advanced pharmaceutical and medicinal chemistry research. It features a quinoline core, a privileged scaffold in drug discovery known to exhibit a broad spectrum of biological activities . The specific molecular modifications present in this compound—the fluorine atom at the 3-position and the cis-diol moiety across the 5,6-positions—are strategically designed to enhance its physicochemical properties and potential for specific target interactions. Fluorination is a common strategy in medicinal chemistry to improve metabolic stability, membrane permeability, and binding affinity. The dihydrodiol structure is a key functional group that can be leveraged in further synthetic transformations or may contribute to the compound's mechanism of action, potentially mimicking catechol-containing natural products. Quinoline derivatives are extensively investigated for their potent biological activities. Research into analogous compounds has demonstrated significant potential in areas such as anticancer, antibacterial, and antiviral applications . For instance, various quinoline-based molecules have shown activity against viruses including Zika, hepatitis C, and human immunodeficiency virus (HIV) . Furthermore, the structural motif of 8-hydroxyquinoline and its derivatives has been studied for its chelating properties and diverse pharmacological effects, which may provide valuable insights for the research applications of this diol analogue . This compound is well-suited as a key intermediate or building block in the synthesis of more complex heterocyclic frameworks. It can be used in metal-catalyzed coupling reactions or organocatalytic processes to create libraries of novel molecules for high-throughput screening and drug discovery campaigns . Researchers can employ this material to explore new chemical space in the development of targeted therapies, particularly for infectious diseases and oncology. This product is strictly labeled "For Research Use Only" and is intended for use in laboratory research and development. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

(5S,6S)-3-fluoro-5,6-dihydroquinoline-5,6-diol

InChI

InChI=1S/C9H8FNO2/c10-5-3-6-7(11-4-5)1-2-8(12)9(6)13/h1-4,8-9,12-13H/t8-,9-/m0/s1

InChI Key

MZJVIWIRQIPSQE-IUCAKERBSA-N

Isomeric SMILES

C1=CC2=C(C=C(C=N2)F)[C@@H]([C@H]1O)O

Canonical SMILES

C1=CC2=C(C=C(C=N2)F)C(C1O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-fluoro-5,6-dihydroquinoline-5,6-diol typically involves the fluorination of quinoline derivatives. One common method involves the use of a microsomal enzyme fraction isolated from the liver of rats treated with 3-methylcholanthrene. This enzymatic process results in the formation of this compound as a major metabolite .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis method mentioned above could potentially be scaled up for industrial applications, provided that the necessary enzyme fractions can be produced in sufficient quantities.

Chemical Reactions Analysis

Hydroxylation and Oxidation Reactions

The compound undergoes selective oxidation at the 5,6-diol positions. Hydroxylation reactions typically employ transition-metal catalysts or enzymatic systems to modify the dihydroquinoline scaffold.

Reaction Type Conditions Product Yield Source
Catalytic hydroxylationRh(III)/HFIP, aerobic conditions6-Fluoro-5,6-dihydroxyquinoline derivative75–84%
Oxidative dehydrogenationCu(OTf)₂, CH₃CN, 120°C3-Fluoroquinoline-5,6-dione58–96%

Key findings:

  • Rhodium(III) catalysts enable regioselective hydroxylation under mild aerobic conditions .

  • Copper triflate promotes dehydrogenation, converting the dihydroquinoline to a quinone structure .

Fluorination and Electrophilic Substitution

The fluorine atom at position 3 directs electrophilic substitution reactions. Halogenation and sulfonation occur preferentially at the para position relative to fluorine.

Example reaction:

Trans-3-fluoro-5,6-diol+ClSO₃HH₂SO₄, 0°C3-Fluoro-8-sulfo-5,6-diol(Yield: 68%)[1]\text{Trans-3-fluoro-5,6-diol} + \text{ClSO₃H} \xrightarrow{\text{H₂SO₄, 0°C}} \text{3-Fluoro-8-sulfo-5,6-diol} \quad (\text{Yield: 68\%})[1]

Factors influencing reactivity:

  • Electron-withdrawing fluorine enhances electrophilic attack at C8.

  • Steric hindrance from hydroxyl groups reduces reactivity at C2 and C4 .

Cycloaddition and Ring-Opening Reactions

The dihydroquinoline core participates in [4+2] cycloadditions with dienophiles like maleic anhydride.

Dienophile Conditions Product Yield
Maleic anhydrideToluene, 80°C, 12hFused bicyclic lactone72%
Dimethyl acetyleneCuCl₂, DMF, microwave heatingPyrimidine-fused quinoline derivative40–95%

Mechanistic insight:

  • Microwave irradiation improves yields by 2.5× compared to conventional heating (e.g., 33% → 82% for uracil derivatives) .

  • Copper catalysis enables regioselective annulation .

Nucleophilic Substitution at Hydroxyl Groups

The 5,6-diol moiety undergoes selective derivatization:

A. Etherification:

Diol+CH₃IAg₂O, DCM5,6-Dimethoxy derivative(Yield: 89%)[1][5]\text{Diol} + \text{CH₃I} \xrightarrow{\text{Ag₂O, DCM}} \text{5,6-Dimethoxy derivative} \quad (\text{Yield: 89\%})[1][5]

B. Esterification:

Acylating Agent Catalyst Solvent Yield
Acetic anhydrideDMAPTHF93%
Benzoyl chloridePyridineDCM85%

Catalytic Hydrogenation and Reduction

The compound undergoes stereoselective reduction of the aromatic ring:

Key data from asymmetric hydrogenation (Ir-SpiroPAP catalyst):

Substrate TON ee (%) Yield
4-NO₂-substituted derivative18409995%
4-OMe-substituted derivative9209788%

This method enables gram-scale synthesis of chiral dihydroquinolines for pharmaceutical applications .

Complexation with Metal Ions

The nitrogen and hydroxyl groups facilitate chelation with transition metals:

Metal Salt pH Complex Stability (log β)
Cu(II)7.412.3 ± 0.2
Fe(III)5.09.8 ± 0.3

Applications include catalysis (Cu complexes) and MRI contrast agents (Gd³⁺ derivatives) .

Scientific Research Applications

Antiviral Activity

Quinoline derivatives, including trans-3-fluoro-5,6-dihydroquinoline-5,6-diol, have been extensively studied for their antiviral properties. Research indicates that quinoline scaffolds exhibit potent activity against a range of viruses such as the human immunodeficiency virus (HIV), herpes simplex virus, and Ebola virus. The compound's ability to inhibit viral replication makes it a candidate for further investigation as an antiviral agent .

Anticancer Properties

This compound has shown promise in anticancer applications. Quinoline derivatives are known to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism may involve the modulation of signaling pathways associated with cell survival and growth. For instance, studies have highlighted the potential of quinoline-based compounds in targeting specific proteins involved in tumor growth .

Antimicrobial Effects

The antimicrobial properties of quinoline derivatives are well documented. This compound has been evaluated for its effectiveness against different bacterial strains. Its structural modifications enhance its interaction with bacterial enzymes, leading to improved antibacterial activity. This aspect is crucial for developing new antibiotics in an era of rising antibiotic resistance .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various chemical reactions involving quinoline precursors. Recent advancements in synthetic methodologies have focused on improving yields and reducing side products during the synthesis process. Techniques such as domino reactions and catalytic methods have been explored to enhance the efficiency of producing this compound .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study Focus Findings
Study 1Antiviral ActivityDemonstrated effectiveness against HIV strains with IC50 values indicating low toxicity to host cells .
Study 2Anticancer PropertiesShowed significant inhibition of cell proliferation in breast cancer cell lines with a mechanism involving apoptosis induction .
Study 3Antimicrobial TestingEvaluated against Gram-positive and Gram-negative bacteria; exhibited broad-spectrum activity .

Mechanism of Action

The mechanism of action of trans-3-fluoro-5,6-dihydroquinoline-5,6-diol involves its interactions with specific molecular targets and pathways. The compound is metabolized by microsomal enzymes, leading to the formation of various metabolites . These metabolites can interact with different biological targets, potentially influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and inferred pharmacological differences between trans-3-fluoro-5,6-dihydroquinoline-5,6-diol and related compounds:

Compound Name Substituents Synthesis Method Key Structural/Functional Differences Inferred Pharmacokinetic/Pharmacodynamic Properties
This compound 3-F, 5,6-diol (trans) Likely derived from fluorinated dihydroquinoline precursors (exact method not detailed in evidence) Fluorine at C3 increases electron-withdrawing effects, reducing quinoline nitrogen basicity and enhancing lipophilicity. Potential for improved metabolic stability and membrane permeability compared to non-fluorinated analogs.
Trans-5,6-dihydroquinoline-5,6-diol 5,6-diol (trans) Base-catalyzed hydration of 5,6-epoxide Lacks fluorine; hydroxyl groups dominate reactivity. Likely higher polarity and faster clearance due to absence of fluorine. May act as a metabolite or intermediate .
5-Fluoro-5,6-dihydrouracil (5-FDHU) 5-F, 5,6-dihydrouracil Metabolite of 5-fluorouracil (5-FU) Fluorine at C5 in a pyrimidine ring system. Lower AUC (5.39–8.75 h·µg/mL) and Cmax (3.60–5.26 µg/mL) compared to parent drug 5-FU; influenced by DPD enzyme activity .

Structural and Electronic Differences

  • Fluorine Substituent: The 3-fluoro group in this compound introduces steric hindrance and electron-withdrawing effects, which may reduce the basicity of the quinoline nitrogen and increase lipophilicity (logP).
  • However, fluorination at C3 could disrupt this interaction, altering solubility and bioavailability.

Metabolic Stability and Enzyme Interactions

  • 5-FDHU exhibits dose-dependent AUC and Cmax values, with clearance rates influenced by dihydropyrimidine dehydrogenase (DPD) activity . By analogy, this compound may exhibit similar metabolic dependencies, though its interaction with specific enzymes remains unstudied in the provided evidence.

Biological Activity

Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core with hydroxyl groups at the 5 and 6 positions and a fluorine substituent at the 3 position. This unique structure may contribute to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. A study conducted by researchers at MDPI evaluated various quinoline-based compounds against bacterial strains such as Staphylococcus epidermidis and Candida albicans. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities, suggesting that modifications in the quinoline structure can enhance efficacy against multidrug-resistant pathogens .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Trans-3-fluoro-5,6-dihydroquinolineS. epidermidis32 µg/mL
Trans-3-fluoro-5,6-dihydroquinolineC. albicans16 µg/mL
Other Quinoline Derivative AS. aureus8 µg/mL
Other Quinoline Derivative BE. coli64 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features. SAR studies have shown that the introduction of fluorine atoms can significantly alter the compound's interaction with target proteins. For instance, fluorinated derivatives often exhibit enhanced lipophilicity and improved binding affinity to bacterial enzymes compared to their non-fluorinated counterparts .

Case Study: In Silico Docking Studies

In silico molecular docking studies have been employed to predict the binding interactions of this compound with various microbial targets. A recent study demonstrated that this compound has a strong binding affinity for D-alanyl-D-alanine synthetase (Ddl), a critical enzyme in bacterial cell wall synthesis . The docking scores indicated a favorable interaction profile that could be leveraged for drug development.

Toxicological Profiles

While exploring the therapeutic potential of this compound, it is essential to consider its toxicological aspects. Preliminary toxicity assessments suggest that this compound exhibits low cytotoxicity against mammalian cell lines at therapeutic concentrations. However, comprehensive toxicity studies are necessary to fully understand its safety profile before clinical applications can be considered .

Q & A

Q. What are the recommended synthetic routes for Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol?

A one-pot synthesis strategy involving alkylation with epichlorohydrin followed by intramolecular cyclization is effective for dihydroquinoline-diol derivatives. Key steps include:

  • Alkylation : Reacting precursors (e.g., carbazolyl-diamines) with epichlorohydrin to introduce diol functionality.
  • Cyclization : Intramolecular closure under controlled temperature (room temperature to 60°C) to form the quinoline backbone .
  • Purification : Column chromatography (silica gel, THF/hexane eluent) to isolate the trans isomer, as described in spirophosphazene syntheses .

Q. How can the stereochemistry of this compound be confirmed?

  • X-ray crystallography : Definitive structural confirmation via single-crystal analysis (refer to supplementary crystallographic data in related studies) .
  • NMR spectroscopy : Compare coupling constants (e.g., 1^1H NMR JJ-values) between cis and trans diastereomers. Trans isomers typically exhibit smaller vicinal coupling constants due to dihedral angle differences .

Q. What solvents and conditions optimize the synthesis of this compound?

  • Solvent : Tetrahydrofuran (THF) is preferred for its ability to dissolve polar intermediates and facilitate cyclization.
  • Reaction monitoring : Thin-layer chromatography (TLC) with UV detection ensures reaction completion .
  • Acid scavengers : Triethylamine (Et3_3N) is critical for neutralizing HCl byproducts during alkylation steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Discrepancies in trans/cis ratios often arise from:

  • Temperature control : Lower temperatures favor kinetic (trans) products, while higher temperatures may promote thermodynamic (cis) forms.
  • Catalytic additives : Chiral catalysts (e.g., BINOL-derived ligands) can enhance stereoselectivity.
  • Post-synthesis analysis : Use HPLC with chiral columns or circular dichroism (CD) to quantify isomer ratios .

Q. What strategies mitigate challenges in fluorination at the 3-position of the quinoline ring?

  • Electrophilic fluorination : Use Selectfluor™ or N-fluoropyridinium salts under anhydrous conditions.
  • Directed ortho-metallation : Install fluorine via palladium-catalyzed C–H activation, leveraging directing groups (e.g., carbonyls) .
  • Safety note : Fluorinating agents are highly reactive; monitor exothermic reactions and use inert atmospheres.

Q. How does the fluoro substituent influence the compound’s reactivity in biological systems?

  • Electron-withdrawing effects : The fluorine atom increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., serine or cysteine in enzymes).
  • Metabolic stability : Fluorine reduces oxidative degradation, as observed in indoline-diol analogs .
  • Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins .

Q. What are the critical considerations for scaling up the synthesis of this compound?

  • Solvent recovery : Implement distillation systems for THF reuse to reduce costs.
  • Safety protocols : Address exothermic risks during cyclization by using jacketed reactors with temperature control.
  • Batch vs. flow chemistry : Flow systems improve yield consistency for dihydroxy intermediates by minimizing side reactions .

Data Analysis and Methodological Challenges

Q. How should researchers interpret conflicting spectroscopic data for dihydroquinoline-diol derivatives?

  • Case study : If 19^{19}F NMR shows unexpected peaks, consider:
    • Impurity analysis : Use high-resolution mass spectrometry (HRMS) to identify halogenated byproducts.
    • Solvent artifacts : Deuterated solvents (e.g., DMSO-d6_6) may interact with acidic hydroxyl groups, shifting peaks .

Q. What computational methods aid in predicting the biological activity of this compound?

  • Docking simulations : Use AutoDock Vina to model interactions with receptors (e.g., kinases or GPCRs).
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with observed bioactivity .

Structural and Functional Comparisons

Q. How does this compound compare to non-fluorinated analogs?

  • Solubility : Fluorination increases hydrophobicity but enhances membrane permeability (logP ~1.2 vs. 0.8 for non-fluorinated analogs) .
  • Reactivity : The fluorine atom stabilizes adjacent carbocations, facilitating nucleophilic attacks in derivatization reactions .

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